molecular formula C18H14Cl2N2O3S B4157559 N-(3,4-dichlorophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide

N-(3,4-dichlorophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide

Cat. No.: B4157559
M. Wt: 409.3 g/mol
InChI Key: ZCZNYHCZBXTULV-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group, a pyrrolidinylthio group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide typically involves the following steps:

    Formation of the Pyrrolidinylthio Intermediate: This step involves the reaction of a pyrrolidinone derivative with a thiol compound under suitable conditions to form the pyrrolidinylthio intermediate.

    Coupling with Dichlorophenyl Acetamide: The intermediate is then coupled with a dichlorophenyl acetamide derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide: can be compared with other acetamide derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S/c19-13-7-6-11(8-14(13)20)21-16(23)10-26-15-9-17(24)22(18(15)25)12-4-2-1-3-5-12/h1-8,15H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZNYHCZBXTULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dichlorophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide
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N-(3,4-dichlorophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide
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N-(3,4-dichlorophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide
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N-(3,4-dichlorophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide
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N-(3,4-dichlorophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide
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N-(3,4-dichlorophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide

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